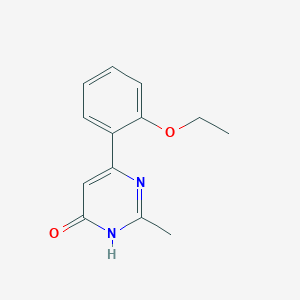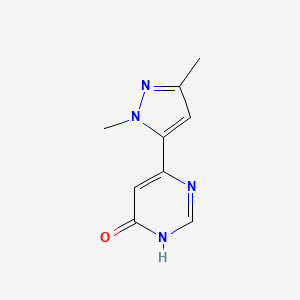
6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol
Vue d'ensemble
Description
6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol, also known as 6-EPMPO, is an organic compound with a wide range of applications in research and industry. Its unique properties make it an ideal candidate for a variety of uses, from drug synthesis to industrial production.
Applications De Recherche Scientifique
Antiviral Activity : A study on 2,4-Diamino-6-hydroxypyrimidines substituted with various groups, including compounds similar to 6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol, highlighted their potential antiviral activity. These compounds showed inhibitory effects against retrovirus replication in cell culture, with some derivatives exhibiting significant activity against human immunodeficiency virus (HIV) (Hocková et al., 2003).
Corrosion Inhibition : Research on spiropyrimidinethiones, structurally similar to 6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These inhibitors acted as mixed inhibitors and their adsorption on mild steel followed Langmuir's adsorption isotherm (Yadav et al., 2015).
Synthesis and Evaluation of Analgesic and Anti-inflammatory Agents : A study on 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, which are structurally related, showed potential as analgesic and anti-inflammatory agents. Some compounds in this study were found to be more potent than standard drugs with low ulcer indices (Chhabria et al., 2007).
Chemical Synthesis and Structural Analysis : Studies have been conducted on the synthesis of various pyrimidine derivatives, including thienopyrimidines and pyrazolopyrimidine. These investigations provide insights into the chemical synthesis processes and potential applications of these compounds (El-Dean & Abdel-Moneam, 2002).
Electrochemical and Quantum Studies : Research on thiopyrimidine derivatives, including those structurally related to 6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol, explored their role as corrosion inhibitors. The studies included electrochemical impedance spectroscopy and potentiodynamic polarization methods, providing a deeper understanding of their interaction with metal surfaces (Singh et al., 2016).
Synthesis of Antitumor Agents : A study outlined the synthesis process of dasatinib, an antitumor agent, starting from 2-chloro-6-methylaniline and involving various pyrimidine derivatives in the intermediate stages. This research provides insights into the pharmaceutical applications of such compounds (Zang Jia-liang et al., 2009).
Propriétés
IUPAC Name |
4-(2-ethoxyphenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-12-7-5-4-6-10(12)11-8-13(16)15-9(2)14-11/h4-8H,3H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOGSCKBXFXKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=O)NC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[Ethyl(2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493657.png)

![6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1493660.png)


![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)



![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)
![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)
![5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493675.png)
